molecular formula C15H12O2 B8420918 3-Phenoxy-alpha-ethynylbenzylalcohol

3-Phenoxy-alpha-ethynylbenzylalcohol

Cat. No. B8420918
M. Wt: 224.25 g/mol
InChI Key: GBFUISVVTYNAKO-UHFFFAOYSA-N
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Patent
US04658043

Procedure details

A mixture of 10.4 g of (1R, 5S) 6,6-dimethyl-4(R)-[(S)-ethynyl-(3'-phenoxy-phenyl)-methoxy]-3-oxabicyclo-(3,1,0)-hexan-2-one, 1 g of p-toluene sulfonic acid, 80 ml of water and 80 ml of dioxane was refluxed for 2 hours and was evaporated to dryness under reduced pressure. The residue was added to water and the mixture was stirred and was extracted with isopropyl ether. The organic phase was subjected to the usual treatment and was evaporated to dryness under reduced pressure. The 6 g of residue was chromatographed over silica gel and was eluted with a 7-3 benzeneethyl acetate mixture to obtain 5.1 g of (S) 1-(3-phenoxyphenyl)-prop-2-yn-1-ol with a specific rotation of [α]D20 =+10.5° (c=0.63% in benzene).
[Compound]
Name
(1R, 5S) 6,6-dimethyl-4(R)-[(S)-ethynyl-(3'-phenoxy-phenyl)-methoxy]-3-oxabicyclo-(3,1,0)-hexan-2-one
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4](S(O)(=O)=O)=[CH:3][CH:2]=1.[OH2:12].O1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1>>[O:16]([C:15]1[CH:14]=[C:5]([CH:6]([OH:12])[C:1]#[CH:11])[CH:4]=[CH:3][CH:2]=1)[C:17]1[CH:18]=[CH:3][CH:2]=[CH:1][CH:6]=1

Inputs

Step One
Name
(1R, 5S) 6,6-dimethyl-4(R)-[(S)-ethynyl-(3'-phenoxy-phenyl)-methoxy]-3-oxabicyclo-(3,1,0)-hexan-2-one
Quantity
10.4 g
Type
reactant
Smiles
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
80 mL
Type
reactant
Smiles
O
Name
Quantity
80 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was added to water
EXTRACTION
Type
EXTRACTION
Details
was extracted with isopropyl ether
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The 6 g of residue was chromatographed over silica gel
WASH
Type
WASH
Details
was eluted with a 7-3 benzeneethyl acetate mixture

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)C(C#C)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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